molecular formula C21H17ClN2O2 B5227489 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one

6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one

Cat. No.: B5227489
M. Wt: 364.8 g/mol
InChI Key: UJWGKIOMBXQHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is not fully understood, but it is thought to involve multiple pathways. One proposed mechanism is that it inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect against oxidative stress and damage to cells. It can also inhibit the production of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Its neuroprotective and anti-cancer effects make it a promising candidate for further research in these areas.
However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. One area of interest is further investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. This could involve studies to determine its efficacy in animal models and clinical trials to determine its safety and effectiveness in humans.
Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. This could lead to increased availability of the compound for research purposes.
Conclusion
This compound is a chemical compound that has potential applications in scientific research as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective and anti-cancer effects. Further research is needed to determine its safety and effectiveness in humans and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been described in several research papers. One method involves the reaction of 6-chloro-4H-chromen-4-one with 1,3,4,9-tetrahydro-2H-beta-carboline-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

6-chloro-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been investigated for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins associated with these diseases.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer cells.

Properties

IUPAC Name

6-chloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-14-5-6-20-17(9-14)21(25)13(12-26-20)10-24-8-7-16-15-3-1-2-4-18(15)23-19(16)11-24/h1-6,9,12,23H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGKIOMBXQHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=COC5=C(C4=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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